Anti-Leukemic Potency Gain Conferred by 1H-Tetrazole vs. 1H-1,2,3-Triazole Bioisostere
In the structurally analogous (5-benzylthiazol-2-yl)benzamide series, replacement of the 1H-1,2,3-triazole ring by a 1H-tetrazole ring yielded a ~12-fold improvement in anti-leukemic potency. Lead compound 3d (N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide) exhibited an IC₅₀ of 0.70 µM against K-562 cells (MTT assay), compared with an IC₅₀ of 8.30 µM for the corresponding triazole analog 3a [1]. The tetrazole-bearing compound further demonstrated IC₅₀ values of 56.4 nM (K-562) and 56.9 nM (UACC-62 melanoma) in the SRB assay and a selectivity index of 101.0 versus pseudo-normal HaCaT cells [1]. The target compound, N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide, incorporates the identical 1H-tetrazole pharmacophore and is therefore predicted to benefit from the same potency-enhancing bioisosteric effect.
| Evidence Dimension | Anti-leukemic IC₅₀ (K-562, MTT assay) |
|---|---|
| Target Compound Data | Predicted to be sub-micromolar based on tetrazole pharmacophore (exact value pending experimental determination) |
| Comparator Or Baseline | Triazole analog (3a): IC₅₀ = 8.30 µM; Tetrazole analog (3d): IC₅₀ = 0.70 µM |
| Quantified Difference | ~11.9-fold lower IC₅₀ (tetrazole vs. triazole); ~3-fold lower IC₅₀ vs. doxorubicin (2.05 µM) |
| Conditions | MTT assay, K-562 chronic myeloid leukemia cells, 48 h exposure |
Why This Matters
The ~12-fold potency advantage of tetrazole over triazole directly influences hit-to-lead prioritization and compound library procurement for oncology programs.
- [1] Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Eur. J. Med. Chem. 2023, 251, 115238. Table 3. View Source
